molecular formula C19H26N4O3S B3007577 4-ethoxy-3-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1235392-42-3

4-ethoxy-3-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

Katalognummer: B3007577
CAS-Nummer: 1235392-42-3
Molekulargewicht: 390.5
InChI-Schlüssel: HUJLJQNUCOIZAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-ethoxy-3-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It has been extensively studied for its potential as a therapeutic agent in various diseases.

Wissenschaftliche Forschungsanwendungen

HIV-1 Infection Prevention

  • The compound, as a methylbenzenesulfonamide derivative, shows potential in the development of small molecular antagonists for the prevention of human HIV-1 infection. It has been synthesized and characterized for this purpose (Cheng De-ju, 2015).

Pharmacokinetics Studies

  • A novel orally active non-peptide antagonist for endothelin (ET) receptors, similar to the compound , has been examined for its pharmacokinetic properties in rats. This includes determining concentrations in plasma and various tissues post-administration (N. Ohashi, S. Nakamura, M. Yoshikawa, 1999).

Corrosion Inhibition

  • Piperidine derivatives, which include a similar compound structure, have been studied for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations were used to investigate their effectiveness (S. Kaya et al., 2016).

Antimicrobial Activity

  • A series of derivatives of this compound have been synthesized and screened for their in vitro antimicrobial activity. Some showed significant antimicrobial activity against several strains of microbes (N. Desai, Atul H. Makwana, R. Senta, 2016).

Anti-Breast Cancer Evaluation

  • Certain guanidinylbenzenesulfonamides, related to the compound , have been synthesized and evaluated for their anticancer activity against the human tumor breast cell line (MCF7), showing promising results (M. Ghorab, M. El-Gazzar, M. Alsaid, 2014).

Wirkmechanismus

Target of Action

The primary target of this compound is thought to be an enzyme known as Janus kinase 2 (JAK2) . JAK2 is found in some receptors on the surface of cells and plays a crucial role in the production and growth of blood cells .

Mode of Action

The compound is believed to work by blocking JAK2 . In certain conditions such as myelofibrosis, JAK2 is overactivated . By inhibiting JAK2, the compound can potentially regulate the production and growth of blood cells .

Biochemical Pathways

The compound’s action on JAK2 affects the JAK-STAT signaling pathway , which is involved in various cellular processes, including cell growth, differentiation, and immune response . By blocking JAK2, the compound can disrupt this pathway, potentially leading to altered cell growth and immune response .

Pharmacokinetics

Similar compounds have been shown to undergo biotransformation dependent onCYP3A , resulting in the formation of primary metabolites . These metabolites can further undergo metabolism by CYP3A . One of these metabolites has been demonstrated to inhibit CYP3A in a competitive manner , which could potentially affect the compound’s bioavailability.

Result of Action

The result of the compound’s action is the potential regulation of cell growth and immune response due to its effect on the JAK-STAT signaling pathway . This could have implications for the treatment of conditions such as myelofibrosis, where JAK2 is overactivated .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of other compounds that induce or inhibit CYP3A could affect the compound’s metabolism and, consequently, its bioavailability . Additionally, factors such as pH and temperature could potentially affect the compound’s stability and action.

Eigenschaften

IUPAC Name

4-ethoxy-3-methyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3S/c1-3-26-18-6-5-17(13-15(18)2)27(24,25)22-14-16-7-11-23(12-8-16)19-20-9-4-10-21-19/h4-6,9-10,13,16,22H,3,7-8,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJLJQNUCOIZAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=NC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.